3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
説明
Evolution of Naphthyridine Chemistry
Naphthyridines, a class of diazanaphthalenes, emerged as critical heterocyclic systems following Reissert's 1893 synthesis of the first naphthyridine derivative. Systematic exploration began in 1927 with Bobranski and Koller's isolation of unsubstituted 1,5- and 1,8-naphthyridines. By 1958, Ikekawa expanded the family to include 1,6-, 1,7-, and 2,7-naphthyridines, completing the six isomeric forms. The 1965 discovery of 2,6-naphthyridine further solidified their structural diversity.
Early applications focused on antimicrobial agents, exemplified by nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), introduced in 1967. Subsequent research revealed broader pharmacological potential, driving synthetic innovations. For instance, Skraup reactions and cycloadditions became foundational for constructing naphthyridine cores. The development of partially saturated variants, such as tetrahydronaphthyridines, introduced new avenues for modulating bioactivity and electronic properties.
Classification and Nomenclature of Tetrahydronaphthyridines
Tetrahydronaphthyridines are classified by their saturation patterns and nitrogen positioning. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes:
- Parent heterocycle identification : The base structure (e.g., 1,6-naphthyridine).
- Saturation designation : "Tetrahydro" indicates four saturated carbons, with positions specified numerically.
- Substituent numbering : Prioritizes the lowest possible locants for functional groups.
For 3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine:
- Core : 1,6-naphthyridine (nitrogens at positions 1 and 6).
- Saturation : 5,6,7,8-tetrahydro (saturated carbons at positions 5–8).
- Substituents : Bromine at position 3, methyl at position 8.
Table 1 : Representative Tetrahydronaphthyridine Isomers
| Compound Name | Saturation Positions | Substituents |
|---|---|---|
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 5,6,7,8 | None |
| 1,2,3,4-Tetrahydro-1,7-naphthyridine | 1,2,3,4 | None |
| This compound | 5,6,7,8 | Br (C3), CH₃ (C8) |
Discovery and Development of this compound
The compound originated from efforts to enhance the reactivity and bioactivity of tetrahydronaphthyridines. Early syntheses relied on Skraup-like cyclizations, but yields were modest (~45%). Modern approaches employ regioselective bromination and alkylation:
- Core formation : Cyclocondensation of 4-aminopyridine derivatives with glycerol analogs.
- Bromination : N-Bromosuccinimide (NBS) in dichloroethane selectively introduces bromine at C3.
- Methylation : Grignard reagents or methyl halides alkylate the saturated C8 position.
Key synthetic advancements :
Significance in Heterocyclic Chemistry Research
This compound serves as:
- Synthetic intermediate : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for diversifying C3 substituents.
- Biological probe : Its rigid bicyclic scaffold mimics purine bases, enabling interactions with enzyme active sites.
- Electron-deficient platform : The naphthyridine core stabilizes charge-transfer complexes in materials science.
Table 2 : Comparative Reactivity of Naphthyridine Derivatives
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity |
|---|---|---|
| 1,6-Naphthyridine | High (C3, C5) | Low |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Moderate (C3) | Moderate (C8) |
| This compound | Low (Br blocks C3) | High (C8-CH₃ directs) |
特性
IUPAC Name |
3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNBSOLPMRRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744769 | |
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-49-0 | |
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction Mechanism and Optimization
-
Starting Material : 3-Bromo-picoline derivatives are subjected to cobalt-catalyzed coupling with organomagnesium or organozinc reagents.
-
Catalytic System : Co(acac)₃ (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand in tetrahydrofuran (THF) at 60°C.
-
Methylation : Introduction of the methyl group at position 8 is achieved via Grignard reagent (CH₃MgBr) under inert conditions.
Key Data :
This method benefits from scalability but requires strict control of moisture and oxygen to prevent catalyst deactivation.
Multi-Step Synthesis from Pyridine Precursors
A four-step pathway from pyridine derivatives, reported by Hollis Showalter et al., offers high regioselectivity.
Synthetic Sequence
-
Step 1 : N-Benzylation of 4-piperidone to form 1-benzyl-4-piperidinone.
-
Step 2 : Condensation with 3-amino-enones under acidic conditions (H₂SO₄, 80°C) to construct the naphthyridine core.
-
Step 3 : Bromination at position 3 using PBr₃ in dichloromethane (0°C to room temperature, 4 hours).
-
Step 4 : Catalytic hydrogenation (H₂, Pd/C) for concurrent debenzylation and reduction of the tetrahydropyridine ring.
Optimization Highlights :
-
The condensation step achieves 85% conversion when using excess acetic acid as a proton source.
-
Bromination proceeds with 90% efficiency when conducted at low temperatures to minimize side reactions.
Condensation with 1-Benzyl-4-Piperidinone
Shiozawa et al. demonstrated the synthesis of methyl-substituted tetrahydro-1,6-naphthyridines via condensation reactions.
Methodology
-
Intermediate Formation : React 1-benzyl-4-piperidinone with 3-amino-enones (e.g., 3-aminocrotononitrile) in ethanol under reflux.
-
Cyclization : Acid-catalyzed (HCl) cyclization at 100°C for 8 hours forms the 8-methyl derivative.
-
Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light.
Critical Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Condensation | EtOH, reflux, 12 h | 78% |
| Bromination | NBS, CCl₄, UV, 6 h | 65% |
Bromination of Preformed Tetrahydro-1,6-Naphthyridine
Direct bromination of 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine offers a streamlined approach.
Procedure
-
Substrate Preparation : 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is synthesized via reductive amination of 4-methylcyclohexanone with ammonia.
-
Bromination : Treatment with bromine (Br₂) in acetic acid at 50°C for 3 hours introduces the bromine atom at position 3.
Challenges and Solutions :
-
Over-bromination is mitigated by using stoichiometric Br₂ (1.1 equiv).
-
Post-reaction purification via column chromatography (SiO₂, hexane/EtOAc 4:1) achieves 89% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cobalt-Catalyzed Coupling | Scalable, fewer steps | Sensitive to air/moisture | 68–72% |
| Multi-Step Pyridine Route | High regioselectivity | Low overall yield (24–35%) | 24–35% |
| Condensation Approach | Modular for substituent variation | Requires UV light for bromination | 65–78% |
| Direct Bromination | Simplified procedure | Risk of over-bromination | 58–63% |
化学反応の分析
Types of Reactions
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: Naphthyridine oxides.
Reduction Products: Dihydro derivatives of the naphthyridine ring.
科学的研究の応用
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The bromine atom and the naphthyridine ring play crucial roles in its binding affinity and specificity towards biological targets .
類似化合物との比較
Data Table: Comparative Analysis
生物活性
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 1211524-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.
- Molecular Formula : C9H11BrN2
- Molecular Weight : 227.10 g/mol
- Purity : Typically above 97% in commercial samples
- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C .
Synthesis
The synthesis of this compound can involve various methods including cyclization reactions and modifications of existing naphthyridine derivatives. Research indicates that employing specific catalysts can enhance yields during synthesis .
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that certain substituted naphthyridines demonstrate activity against various bacterial strains, including resistant strains .
Anticancer Properties
Research has highlighted the potential of naphthyridine derivatives as anticancer agents. Specific studies focusing on this compound have revealed:
- Inhibition of cancer cell proliferation : The compound has been tested against multiple cancer cell lines with promising results in reducing cell viability .
Neuroprotective Effects
There is emerging evidence that naphthyridine derivatives may possess neuroprotective effects:
- Studies on neurodegenerative models suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with this compound at concentrations as low as 50 µg/mL.
-
Anticancer Activity :
- In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% decrease in cell viability at a concentration of 10 µM after 48 hours of exposure.
Research Findings Summary Table
| Biological Activity | Model/Assay Type | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 µg/mL | Significant growth inhibition |
| Anticancer | MCF-7 Cell Line | 10 µM | 70% decrease in viability |
| Neuroprotective | Neuronal Cells | Varies | Reduced oxidative stress |
Q & A
Q. What are the primary synthetic routes for preparing 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and how do reaction conditions influence yield?
Methodological Answer: Key routes include:
- Acylation : Reacting 6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine with benzoyl chloride in dichloromethane and triethylamine (70% yield) .
- Grignard Addition : Using methylmagnesium bromide with brominated naphthyridine precursors in THF at low temperatures, followed by borohydride reduction (e.g., 92% yield for a related tetrahydro-naphthyridine) .
- Alkylation : Lithium diisopropylamide (LDA) in THF at 70°C with methyl iodide (87% yield for methyl-substituted analogs) .
Critical Factors : Temperature control (<10°C for Grignard reactions), solvent polarity, and stoichiometric ratios of reagents significantly impact regioselectivity and purity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Compare chemical shifts of the methyl group (δ ~1.2–1.5 ppm for tetrahydro protons) and bromine-induced deshielding in the aromatic region.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₉H₁₁BrN₂ (exact mass ~242.02) and fragmentation patterns consistent with bromine loss.
- X-ray Crystallography : Resolve the tetrahydro ring conformation and bromine positioning in solid-state structures .
Advanced Research Questions
Q. What experimental design principles apply to optimizing catalytic dehydrogenation of this compound?
Methodological Answer:
- Factorial Design : Vary temperature (150–250°C), catalyst loading (e.g., Pd/C), and solvent (e.g., mesitylene) to maximize dehydrogenation efficiency. Evidence suggests 200°C in mesitylene for 3 hours achieves full conversion for analogous naphthyridines .
- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to identify rate-limiting steps (e.g., C-H activation in the tetrahydro ring).
Q. How can researchers address contradictions in regioselectivity data during bromine substitution on tetrahydro-naphthyridine scaffolds?
Methodological Answer:
- Computational Modeling : Use DFT calculations to compare activation energies for bromination at C3 vs. C5 positions. Steric hindrance from the 8-methyl group may favor C3 substitution .
- Isotopic Labeling : Introduce deuterium at competing sites to track substituent effects via kinetic isotope effects (KIEs).
Example : Cyclocondensation of halogenated precursors (e.g., 3-bromo-5-methyl-1,6-naphthyridin-2-amine) with xanthates shows strict regioselectivity under high-temperature conditions (>95% yield) .
Q. What computational parameters predict the solubility and reactivity of this compound?
Methodological Answer:
- XLogP : ~1.0 (moderate lipophilicity, suitable for cross-coupling reactions in polar aprotic solvents) .
- Topological Polar Surface Area (TPSA) : ~68.9 Ų, indicating moderate hydrogen-bonding capacity .
- Molecular Dynamics (MD) Simulations : Model solvation shells in DMSO or THF to optimize reaction media.
Q. How can mechanistic studies resolve discrepancies in proposed pathways for naphthyridine functionalization?
Methodological Answer:
- Trapping Intermediates : Use low-temperature NMR to identify transient species (e.g., enamines or radical intermediates) during bromine substitution.
- Kinetic Profiling : Compare rate constants for competing pathways (e.g., SNAr vs. radical mechanisms) using time-resolved spectroscopy.
Case Study : Vilsmeier-Haack formylation of related naphthyridines proceeds via electrophilic aromatic substitution, confirmed by isolating acylated intermediates .
Q. What strategies reconcile conflicting yield data in cross-coupling reactions involving this compound?
Methodological Answer:
- Standardized Libraries : Screen reactions using informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark performance across Pd, Ni, and Co catalysts .
- Controlled Atmosphere : Eliminate oxygen and moisture (e.g., glovebox conditions) to prevent catalyst deactivation in Suzuki-Miyaura couplings.
Q. How can theoretical frameworks guide the design of novel derivatives for biological testing?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine’s electronegativity, methyl’s steric bulk) with target binding using molecular docking.
- Retrosynthetic Analysis : Prioritize routes with minimal protecting groups (e.g., direct alkylation over multi-step sequences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
